

The Versatile Lactam: Harnessing 6-Methylpiperidin-2-one in Modern Organic Synthesis

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Compound of Interest

Compound Name: **6-Methylpiperidin-2-one**

Cat. No.: **B167070**

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Introduction: In the landscape of synthetic organic chemistry, the piperidine scaffold holds a place of prominence, forming the core of numerous pharmaceuticals and biologically active natural products.^{[1][2]} Among the diverse array of piperidine-based building blocks, **6-methylpiperidin-2-one**, a simple yet versatile lactam, has emerged as a valuable starting material for the construction of complex molecular architectures. Its strategic placement of a methyl group and a reactive lactam functionality provides a unique handle for a variety of chemical transformations, enabling the synthesis of a wide spectrum of functionalized molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of **6-methylpiperidin-2-one** in organic synthesis, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity

6-Methylpiperidin-2-one is a six-membered cyclic amide with a molecular formula of C₆H₁₁NO.^[3] The presence of the lactam ring imparts specific reactivity patterns. The nitrogen atom can be acylated or alkylated, while the α -protons to the carbonyl group are susceptible to deprotonation, allowing for a range of condensation and alkylation reactions. The methyl group at the 6-position introduces a chiral center when the molecule is appropriately substituted, making it a valuable precursor for asymmetric synthesis.

| Property | Value |
|-------------------|--------------------------------------|
| Molecular Formula | C ₆ H ₁₁ NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 4775-98-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 87.2-88 °C |
| Boiling Point | 254 °C at 760 mmHg |

Synthetic Applications and Protocols

The utility of **6-methylpiperidin-2-one** as a synthetic building block is demonstrated through its successful application in a variety of reaction types, including N-functionalization, α -carbon functionalization, and more complex cascade reactions for the synthesis of bioactive molecules.

N-Functionalization: Acylation and Alkylation

The lactam nitrogen of **6-methylpiperidin-2-one** can be readily functionalized through acylation and alkylation reactions, providing a straightforward entry into a diverse array of N-substituted piperidinones. These derivatives are valuable intermediates in medicinal chemistry. [4]

This protocol details the N-acetylation of **6-methylpiperidin-2-one** using acetic anhydride.

Materials:

- **6-Methylpiperidin-2-one**
- Acetic anhydride
- Pyridine (catalyst)
- Dichloromethane (DCM)

- 1 M HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous Na₂SO₄

Procedure:

- In a round-bottom flask, dissolve **6-methylpiperidin-2-one** (1.0 eq) in dichloromethane.
- Add a catalytic amount of pyridine (0.1 eq).
- To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acetyl-**6-methylpiperidin-2-one**.
- Purify the crude product by flash column chromatography on silica gel.

This protocol describes the N-methylation of **6-methylpiperidin-2-one** using methyl iodide.[\[5\]](#)

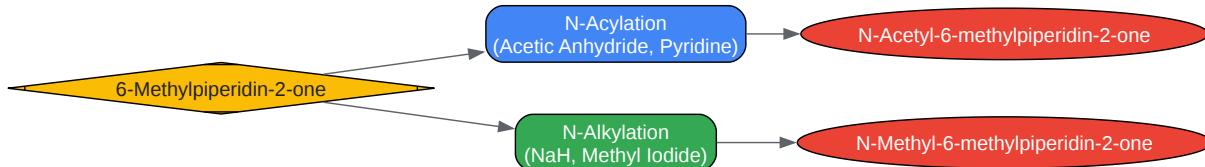
Materials:

- **6-Methylpiperidin-2-one**
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF)

- Saturated aqueous NH₄Cl
- Diethyl ether
- Brine
- Anhydrous MgSO₄

Procedure:

- To a stirred suspension of NaH (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of **6-methylpiperidin-2-one** (1.0 eq) in anhydrous DMF dropwise.
- Stir the mixture at 0 °C for 30 minutes.
- Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
- Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or flash column chromatography to yield N-methyl-**6-methylpiperidin-2-one**.



[Click to download full resolution via product page](#)*N-Functionalization of 6-Methylpiperidin-2-one.*

α -Carbon Functionalization: Aldol-Type Condensation

The α -protons of **6-methylpiperidin-2-one** are acidic enough to be removed by a suitable base, forming an enolate that can participate in various carbon-carbon bond-forming reactions, such as aldol-type condensations with aldehydes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

This protocol outlines the base-catalyzed condensation of N-protected **6-methylpiperidin-2-one** with benzaldehyde. An N-protecting group is often necessary to prevent side reactions involving the lactam nitrogen.

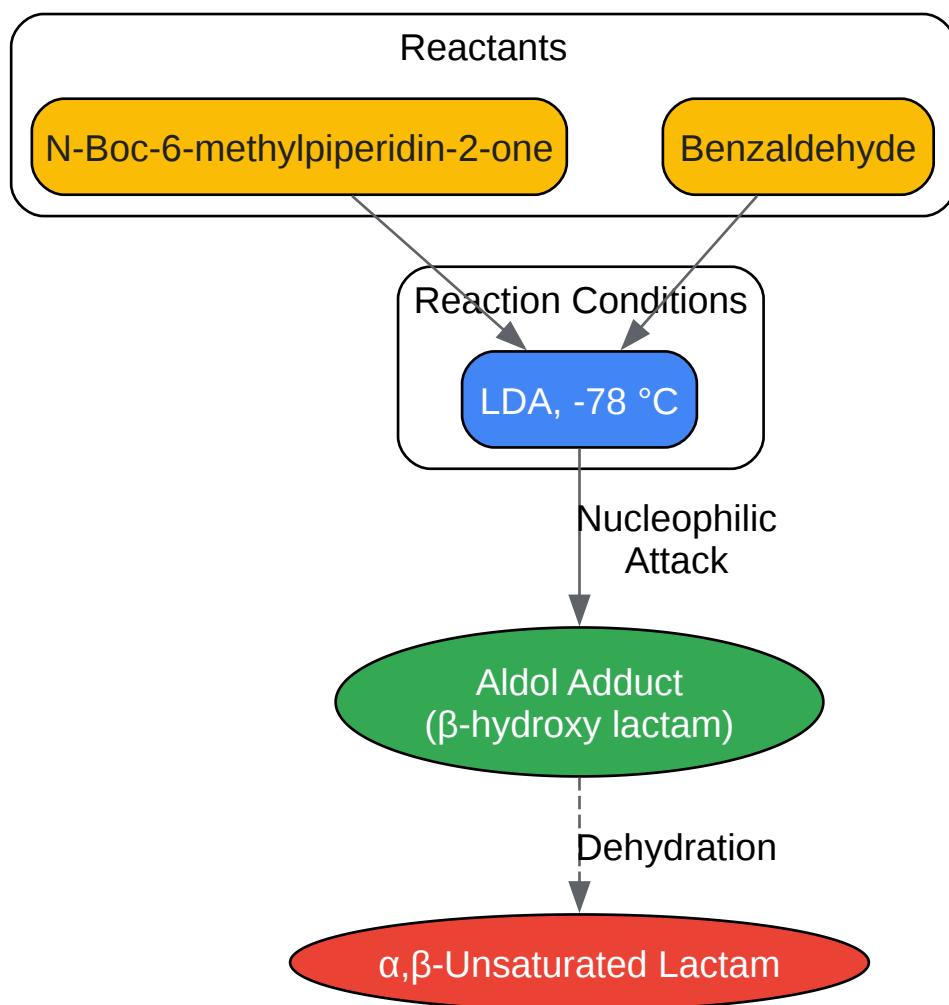
Materials:

- N-Boc-**6-methylpiperidin-2-one** (prepared from **6-methylpiperidin-2-one**)
- Benzaldehyde
- Lithium diisopropylamide (LDA)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous NH₄Cl
- Ethyl acetate
- Brine
- Anhydrous MgSO₄

Procedure:

- Prepare a solution of LDA in anhydrous THF.
- In a separate flask under an inert atmosphere, dissolve N-Boc-**6-methylpiperidin-2-one** (1.0 eq) in anhydrous THF and cool to -78 °C.

- Slowly add the LDA solution (1.1 eq) to the piperidinone solution at -78 °C and stir for 1 hour to generate the enolate.
- Add benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Stir the reaction at -78 °C and monitor by TLC.
- Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
- Allow the mixture to warm to room temperature and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography to obtain the aldol addition product. Note that this product may undergo spontaneous or acid/base-catalyzed dehydration to the corresponding α,β -unsaturated lactam.



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Aldol-Type Condensation Pathway.

Application in the Synthesis of Bioactive Molecules: The Case of (S)-(+)-Coniine

The versatility of **6-methylpiperidin-2-one** derivatives is highlighted in the enantioselective synthesis of natural products. A notable example is the synthesis of the piperidine alkaloid (S)-(+)-coniine, a neurotoxin found in poison hemlock.^{[9][10][11]} This synthesis showcases the power of modern synthetic methodologies, including asymmetric synthesis and ring-closing metathesis, starting from a chiral derivative of 6-arylpiperidin-2-one.

The general strategy involves the diastereoselective addition of allyllithium to a chiral SAMP hydrazone, followed by N-acylation and a subsequent ring-closing metathesis to form a cyclic

enehydrazide. This intermediate is then converted to the enantiopure 6-alkyl- or 6-aryl piperidin-2-one, which serves as a key precursor to (S)-(+)-coniine.[\[10\]](#)

This protocol is a simplified representation of the key transformations involved in the synthesis of a chiral piperidin-2-one precursor for (S)-(+)-coniine, based on the literature.[\[10\]](#)

Step A: Diastereoselective Allylation and Acylation

- A chiral SAMP hydrazone derived from an appropriate aldehyde is treated with allyllithium at low temperature to achieve a highly diastereoselective addition.
- The resulting hydrazide is then acylated with acryloyl chloride to introduce the second olefinic moiety.

Step B: Ring-Closing Metathesis (RCM)

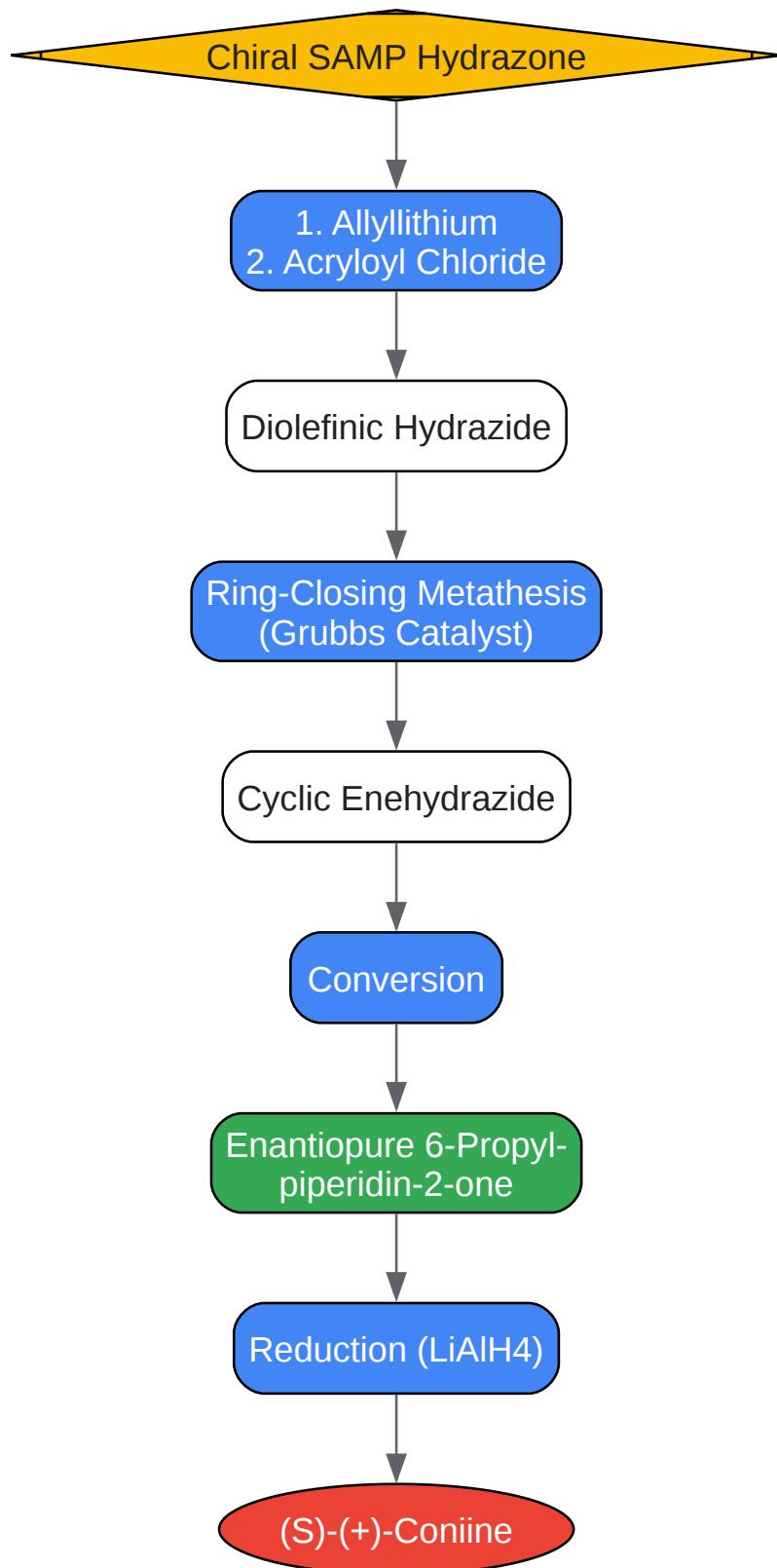
- The diolefinic hydrazide from Step A is subjected to ring-closing metathesis using a Grubbs catalyst to form the cyclic enehydrazide.

Step C: Conversion to the Chiral Piperidin-2-one

- The cyclic enehydrazide is then converted to the corresponding virtually enantiopure 6-substituted piperidin-2-one through a series of transformations including cleavage of the N-N bond.

Step D: Reduction to (S)-(+)-Coniine

- The chiral piperidin-2-one is then reduced to the final target molecule, (S)-(+)-coniine, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH_4).[\[12\]](#)



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Synthetic Strategy towards (S)-(+)-Coniine.

Conclusion

6-Methylpiperidin-2-one stands as a testament to the synthetic power inherent in seemingly simple cyclic structures. Its accessible functional handles pave the way for a multitude of synthetic transformations, making it an invaluable building block for the construction of diverse and complex molecular targets. The protocols and applications detailed in this note are intended to serve as a practical guide for chemists in academia and industry, fostering further innovation in the application of this versatile lactam in the pursuit of novel chemical entities with significant biological and pharmaceutical potential.

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